molecular formula C16H18N2O5S B2938542 3-[(4-methoxyphenyl)carbamoyl]phenyl N,N-dimethylsulfamate CAS No. 338405-85-9

3-[(4-methoxyphenyl)carbamoyl]phenyl N,N-dimethylsulfamate

Cat. No.: B2938542
CAS No.: 338405-85-9
M. Wt: 350.39
InChI Key: LUXUEXDAQBVPHW-UHFFFAOYSA-N
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Description

3-[(4-Methoxyphenyl)carbamoyl]phenyl N,N-dimethylsulfamate is an organic compound with the molecular formula C16H18N2O5S. It is known for its unique chemical structure, which includes a methoxyphenyl group, a carbamoyl group, and a dimethylsulfamate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-methoxyphenyl)carbamoyl]phenyl N,N-dimethylsulfamate typically involves the reaction of 4-methoxyaniline with phenyl isocyanate to form the intermediate 3-[(4-methoxyphenyl)carbamoyl]phenylamine. This intermediate is then reacted with dimethylsulfamoyl chloride under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the use of suitable catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Methoxyphenyl)carbamoyl]phenyl N,N-dimethylsulfamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(4-Methoxyphenyl)carbamoyl]phenyl N,N-dimethylsulfamate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(4-methoxyphenyl)carbamoyl]phenyl N,N-dimethylsulfamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-Methoxyphenyl)carbamoyl]phenyl N,N-dimethylsulfamate is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activities. Its distinct structure allows for diverse applications in various fields of research and industry .

Properties

IUPAC Name

[3-[(4-methoxyphenyl)carbamoyl]phenyl] N,N-dimethylsulfamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5S/c1-18(2)24(20,21)23-15-6-4-5-12(11-15)16(19)17-13-7-9-14(22-3)10-8-13/h4-11H,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUXUEXDAQBVPHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)OC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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